molecular formula C21H17FN4O2S B11270358 N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-1H-pyrazol-5-yl}acetamide

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-1H-pyrazol-5-yl}acetamide

Cat. No.: B11270358
M. Wt: 408.5 g/mol
InChI Key: SPTFHBIJOONFAT-UHFFFAOYSA-N
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Description

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-1H-pyrazol-5-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thiazole ring, a methoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-1H-pyrazol-5-yl}acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final step involves the formation of the pyrazole ring and the acetamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. Reaction conditions vary but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-1H-pyrazol-5-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-1H-pyrazol-5-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrazole derivatives, such as:

  • 1-(4-Fluorophenyl)piperazine
  • Various fluorine-containing compounds

Uniqueness

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-1H-pyrazol-5-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17FN4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(4-methoxyphenyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C21H17FN4O2S/c1-13(27)23-20-11-18(14-5-9-17(28-2)10-6-14)25-26(20)21-24-19(12-29-21)15-3-7-16(22)8-4-15/h3-12H,1-2H3,(H,23,27)

InChI Key

SPTFHBIJOONFAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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